molecular formula C19H18N2O5S B5975543 Cotylimide-IV

Cotylimide-IV

Cat. No.: B5975543
M. Wt: 386.4 g/mol
InChI Key: NZPDNOBFGZVBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Cotylimide-IV are not extensively documented in the literature. it is generally synthesized through multi-step organic synthesis involving the formation of isoindole and morpholine sulfonyl intermediates . Industrial production methods for this compound are likely to involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Cotylimide-IV undergoes various types of chemical reactions, including:

Mechanism of Action

Cotylimide-IV exerts its effects by perturbing the accumulation of strigolactones in plants. It targets specific molecular pathways involved in strigolactone biosynthesis and signaling. The compound has been shown to regulate the nuclear localization of the COP1 ubiquitin ligase, which in turn affects the levels of light regulators such as HY5 . This mechanism highlights the role of this compound in modulating plant growth and development.

Comparison with Similar Compounds

Cotylimide-IV is structurally related to other small molecules that inhibit cotyledon expansion and greening after germination . Similar compounds include:

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDNOBFGZVBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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